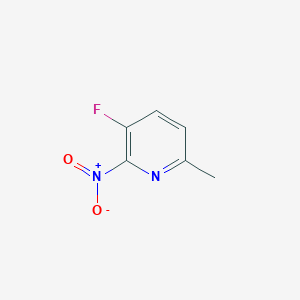

3-Fluoro-6-methyl-2-nitropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-6-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGUXNSOQFTBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947647 | |

| Record name | 3-Fluoro-6-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247077-46-9 | |

| Record name | 3-Fluoro-6-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-6-methyl-2-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Fluoro-6-methyl-2-nitropyridine (CAS 247077-46-9): A Critical Synthon in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of functionalized heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-6-methyl-2-nitropyridine (CAS 247077-46-9) has emerged as a highly versatile building block, primarily serving as a stable precursor to 3-fluoro-6-methylpyridin-2-amine. This specific aminopyridine motif is a cornerstone in the synthesis of complex bicyclic systems, including Imidazo[1,2-a]pyridines and Triazolo[1,5-a]pyridines, which are actively investigated as [1] and , respectively.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, its mechanistic utility in drug design, and field-validated synthetic protocols for its downstream application.

Physicochemical & Mass Spectrometry Profiling

Accurate analytical profiling is critical for in-process monitoring and quality control. The table below synthesizes the core quantitative data and predictive mass spectrometry metrics for 3-Fluoro-6-methyl-2-nitropyridine[2],[3].

| Property / Metric | Value |

| Chemical Name | 3-Fluoro-6-methyl-2-nitropyridine |

| CAS Number | 247077-46-9 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Monoisotopic Mass | 156.03351 Da |

| Predicted XlogP | 1.5 |

| MDL Number | MFCD18911065 |

| MS Adduct: [M+H]⁺ | m/z 157.04 (Predicted CCS: 124.9 Ų) |

| MS Adduct: [M+Na]⁺ | m/z 179.02 (Predicted CCS: 134.4 Ų) |

Mechanistic Role in Medicinal Chemistry

The selection of 3-Fluoro-6-methyl-2-nitropyridine over other pyridine building blocks is driven by precise structural and electronic causality:

-

The 2-Nitro Group (The Masked Amine): Primary amines on electron-deficient pyridines are susceptible to premature oxidation or unwanted nucleophilic attacks during early-stage synthesis. The nitro group acts as a highly stable, "masked" amine. It allows the molecule to endure harsh upstream conditions and can be quantitatively reduced to the reactive 2-amine precisely when heterocycle cyclization is required.

-

The 3-Fluoro Substituent (Electronic & Metabolic Modulator): Fluorine is a powerful bioisostere. Positioned ortho to the amine, its strong inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent amine, fine-tuning its nucleophilicity for selective cross-coupling. Furthermore, the C-F bond blocks cytochrome P450-mediated metabolic oxidation at the C3 position, significantly enhancing the in vivo half-life of the final drug candidate.

-

The 6-Methyl Group (Steric Director): The methyl group provides essential steric bulk. In the final drug molecule, this bulk often restricts bond rotation, locking the compound into its bioactive conformation. Synthetically, it blocks the C6 position, directing subsequent electrophilic aromatic substitutions (such as bromination) exclusively to the C5 position.

Synthetic Utility & Downstream Applications

The primary synthetic trajectory of 3-Fluoro-6-methyl-2-nitropyridine involves its reduction to the corresponding amine, followed by regioselective halogenation. This halogenated intermediate is the direct precursor to advanced therapeutic scaffolds[1],.

Figure 1: Synthetic pathway from 3-Fluoro-6-methyl-2-nitropyridine to therapeutic inhibitor scaffolds.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) and mechanistic causality for every step.

Protocol A: Catalytic Hydrogenation to 3-Fluoro-6-methylpyridin-2-amine

-

Preparation: Dissolve 3-Fluoro-6-methyl-2-nitropyridine (1.0 eq) in anhydrous methanol (0.5 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a strict nitrogen atmosphere to prevent auto-ignition.

-

Reduction: Evacuate the vessel and backfill with H₂ gas (1 atm). Stir vigorously at 20 °C for 4 hours.

-

Self-Validation (IPC): Monitor via LC/MS. The reaction is complete when the starting material (m/z 157.0 [M+H]⁺) is entirely consumed, yielding a single product peak at m/z 127.1 [M+H]⁺ .

-

Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the amine as a solid.

Protocol B: Regioselective Bromination (Standardized from Patent WO2023239941A1)

This step functionalizes the C5 position, setting up the molecule for future Suzuki/Buchwald cross-coupling reactions[1].

Figure 2: Step-by-step experimental workflow for the regioselective bromination of the reduced amine.

Causality & Validation Checks:

-

Temperature Control (0 °C): The 2-amino group strongly activates the pyridine ring toward electrophilic aromatic substitution. Adding N-Bromosuccinimide (NBS) at 0 °C is critical to suppress uncontrolled exotherms and prevent oxidative degradation of the primary amine.

-

Self-Validation (IPC): LC/MS analysis must show the disappearance of m/z 127.1 and the appearance of the brominated product. Because bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio, the product must present a distinct doublet at m/z 205.0 and 207.0 [M+H]⁺ .

-

Quenching Causality: The addition of saturated aqueous Na₂SO₃ is mandatory. It reduces any unreacted electrophilic bromine species to inert bromide ions, preventing unexpected side reactions during the concentration phase.

References

-

Title : 3-Fluoro-6-methyl-2-nitropyridine - Basic Properties Source : AccelaChem URL : [Link]

-

Title : 3-fluoro-6-methyl-2-nitropyridine (C6H5FN2O2) Mass Spectrometry Data Source : PubChemLite / University of Luxembourg URL :[Link]

- Title: Imidazo[1,2-a]pyridine derivatives as ripk2 inhibitors (WO2023239941A1)

- Title: Preparation of triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors (WO2024097575A1)

Sources

- 1. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]

- 2. 247077-46-9,3-Fluoro-6-methyl-2-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. PubChemLite - 3-fluoro-6-methyl-2-nitropyridine (C6H5FN2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-Fluoro-6-methyl-2-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and potential applications of 3-Fluoro-6-methyl-2-nitropyridine, a key building block in modern medicinal chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogues and fundamental chemical principles to offer a robust predictive profile.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

The pyridine scaffold is a cornerstone in pharmaceutical development, present in a multitude of approved drugs.[1][2] The introduction of a nitro group (-NO₂) and a fluorine atom onto the pyridine ring dramatically alters its electronic properties, rendering it a highly versatile intermediate for the synthesis of complex molecular architectures. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), a fundamental transformation in the construction of drug candidates.[3]

Fluorine itself plays a crucial role in modern drug design. Its incorporation can significantly enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a molecule.[4] 3-Fluoro-6-methyl-2-nitropyridine combines these features, making it a valuable reagent for introducing a fluorinated, functionalizable pyridine moiety into target molecules.

Physicochemical Properties

While specific, experimentally determined physical properties for 3-Fluoro-6-methyl-2-nitropyridine are not widely reported, we can predict its characteristics based on data from its isomers and related compounds.

| Property | Predicted Value / Information | Source / Basis for Prediction |

| Molecular Formula | C₆H₅FN₂O₂ | - |

| Molecular Weight | 156.12 g/mol | - |

| Appearance | Likely a yellow to orange solid or liquid | Based on isomers like 6-Fluoro-2-methyl-3-nitropyridine[1][5] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and slightly soluble in water. | General solubility of similar organic compounds. |

| CAS Number | 247077-46-9 | [6] |

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Fluoro-6-methyl-2-nitropyridine is dominated by the interplay between the electron-deficient pyridine ring, the activating nitro group, and the fluorine and methyl substituents.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this class of compounds is nucleophilic aromatic substitution. The nitro group at the 2-position strongly activates the ring towards attack by nucleophiles. The fluorine atom at the 3-position is a potential leaving group, although displacement of the nitro group itself is also a possibility.

The general mechanism for SNAr on a nitropyridine is as follows:

In the case of 3-Fluoro-6-methyl-2-nitropyridine, nucleophilic attack is most likely to occur at the position bearing the nitro group (C2) or the fluorine (C3). The relative reactivity and the site of substitution will depend on the nature of the nucleophile and the reaction conditions. Studies on related 2-chloro-3-nitropyridines have shown that substitution can occur at the 2-position.[7]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a versatile functional handle for further elaboration in drug synthesis.[3] This reduction is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like iron in acetic acid or stannous chloride.

The resulting 3-fluoro-6-methylpyridin-2-amine is a valuable intermediate for the synthesis of a wide range of biologically active compounds.

Plausible Synthetic Route

A likely synthetic route to 3-Fluoro-6-methyl-2-nitropyridine would start from a commercially available substituted pyridine. A plausible pathway is outlined below, based on established methodologies for the synthesis of fluorinated and nitrated pyridines.

Step-by-Step Protocol (Hypothetical):

-

Fluorination: The starting material, 2-Amino-5-methylpyridine, could be fluorinated at the 3-position using a suitable fluorinating agent.

-

Deamination: The amino group at the 2-position can be removed via a Sandmeyer-type reaction or other deamination methods to yield 3-Fluoro-5-methylpyridine.

-

Nitration: The resulting 3-Fluoro-5-methylpyridine can then be nitrated. The directing effects of the fluorine and methyl groups will influence the position of nitration. Achieving selective nitration at the 2-position might require specific conditions or a multi-step process to block other reactive sites.

Given the challenges in selectively functionalizing the pyridine ring, an alternative approach might involve starting with a pre-functionalized ring system.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of 3-Fluoro-6-methyl-2-nitropyridine in drug development are not prominent in the literature, its structural motifs are present in numerous bioactive molecules. Nitropyridine derivatives are key intermediates in the synthesis of compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory agents.[8]

The primary utility of 3-Fluoro-6-methyl-2-nitropyridine in a drug discovery program would be as a building block. Through SNAr reactions, various nucleophilic fragments (amines, thiols, alcohols) can be introduced to the pyridine ring, allowing for rapid generation of compound libraries for screening. The subsequent reduction of the nitro group provides a point for further diversification.

Safety and Handling

As with any laboratory chemical, 3-Fluoro-6-methyl-2-nitropyridine should be handled with appropriate care. Based on the safety data for the closely related 3-Fluoro-2-nitropyridine, the following hazards should be considered:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

3-Fluoro-6-methyl-2-nitropyridine is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its combination of a reactive nitro-activated pyridine core with a strategically placed fluorine atom offers a powerful tool for the synthesis of novel and complex molecular entities. While further experimental characterization is needed, the predictive analysis based on its isomers and related compounds provides a strong foundation for its application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762802, 3-Fluoro-2-nitropyridine. Retrieved from [Link]

-

Aksenov, A. V., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(21), 6443. [Link]

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5389. [Link]

-

National Center for Biotechnology Information. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

-

FCAD Group. (n.d.). 3-Fluoro-2-nitropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12408185, 6-Fluoro-2-methyl-3-nitropyridine. Retrieved from [Link]

Sources

- 1. 6-Fluoro-2-methyl-3-nitropyridine | 18605-16-8 [sigmaaldrich.com]

- 2. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 54231-35-5|3-Fluoro-2-nitropyridine|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

3-Fluoro-6-methyl-2-nitropyridine molecular weight and formula

An In-Depth Technical Guide to 3-Fluoro-6-methyl-2-nitropyridine: Properties, Synthesis, and Applications

This guide offers a comprehensive technical overview of 3-Fluoro-6-methyl-2-nitropyridine, a member of the functionally rich class of fluorinated pyridine derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their versatile applications as key building blocks in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals. While detailed experimental data for this specific isomer, 3-Fluoro-6-methyl-2-nitropyridine, is not extensively documented in peer-reviewed literature, this guide consolidates available information and provides expert insights grounded in the well-characterized properties and reaction mechanisms of its close structural isomers.

Core Molecular Attributes

The fundamental properties of 3-Fluoro-6-methyl-2-nitropyridine and its closely related, well-documented isomers are summarized below. The data for the isomers provide a reliable benchmark for the expected characteristics of the title compound.

| Property | 3-Fluoro-6-methyl-2-nitropyridine | 6-Fluoro-2-methyl-3-nitropyridine[1][2] | 3-Fluoro-2-methyl-6-nitropyridine[3] |

| Molecular Formula | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ |

| Molecular Weight | 156.12 g/mol | 156.11 g/mol [1] | 156.12 g/mol [3] |

| CAS Number | 247077-46-9[4] | 18605-16-8[1][2] | 1805069-44-6[3] |

| Appearance | Not specified | Light yellow to orange clear liquid[2] | Not specified |

| Purity | Not specified | >97.0% (GC)[2] | 97%[3] |

The Role of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] The strategic incorporation of a fluorine atom onto this scaffold can profoundly and beneficially alter a molecule's physicochemical and biological properties. This is due to fluorine's unique characteristics:

-

High Electronegativity: Can modulate the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, improving bioavailability.

-

Conformational Effects: The small size of fluorine allows it to act as a hydrogen isostere, maintaining binding affinity while introducing favorable electronic changes.

The combination of fluoro, methyl, and nitro groups on a pyridine ring creates a highly versatile chemical intermediate. The nitro group, in particular, is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr), making it a valuable synthetic handle.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway 1: Electrophilic Nitration

This pathway begins with the precursor 3-Fluoro-6-methylpyridine. The nitration of pyridine rings is notoriously challenging due to the ring's electron-deficient nature, which is further exacerbated by protonation under strongly acidic conditions. However, effective methods have been developed.

The directing effects of the existing substituents are key:

-

The methyl group at the 6-position is an ortho-, para-director.

-

The fluoro group at the 3-position is an ortho-, para-director, but deactivating.

-

The pyridine nitrogen is deactivating (meta-directing) upon protonation.

Considering these effects, the nitro group is expected to add at the 2-position, which is ortho to the fluorine and para to the methyl group, leading to the desired product.

Caption: Proposed synthesis via nitration of 3-Fluoro-6-methylpyridine.

Exemplary Experimental Protocol (Adapted from general pyridine nitration procedures[6])

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask to 0-5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 3-Fluoro-6-methylpyridine (1.0 equiv.) to the cold sulfuric acid, ensuring the temperature is maintained below 10 °C.

-

Nitrating Agent Addition: Add concentrated nitric acid (1.1 equiv.) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 5-15 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7.

-

Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-Fluoro-6-methyl-2-nitropyridine.

Proposed Synthetic Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves introducing the fluorine atom last via an SNAr reaction. This is a powerful method for forming C-F bonds in electron-deficient aromatic systems.[7] A potential precursor would be 3-Amino-6-methyl-2-nitropyridine.

Caption: Proposed synthesis via a Balz-Schiemann reaction.

Exemplary Experimental Protocol (Adapted from Balz-Schiemann reaction principles)

-

Diazotization: Dissolve 3-Amino-6-methyl-2-nitropyridine (1.0 equiv.) in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C.

-

Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂, 1.05 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes. The diazonium tetrafluoroborate salt will typically precipitate.

-

Isolation of Intermediate: Filter the precipitated diazonium salt, wash with cold water, cold methanol, and then ether. Dry the salt carefully under vacuum.

-

Thermal Decomposition: Gently heat the dry diazonium salt. The decomposition will yield the desired fluoro-pyridine, nitrogen gas, and boron trifluoride. This step must be performed with extreme caution in a well-ventilated fume hood behind a blast shield.

-

Purification: The crude product can be purified by distillation or column chromatography.

Reactivity and Synthetic Utility

3-Fluoro-6-methyl-2-nitropyridine is a versatile intermediate. The nitro group can be readily reduced to an amine, which can then participate in a wide array of reactions (e.g., amide coupling, diazotization). The fluoro group, activated by the adjacent nitro group, can also serve as a leaving group in further SNAr reactions with various nucleophiles (O, N, S-based), allowing for the introduction of diverse functionalities.

Safety and Handling

No specific safety data for 3-Fluoro-6-methyl-2-nitropyridine is available. However, based on data for its isomers, the following precautions are mandated.[1]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Fluoro-6-methyl-2-nitropyridine represents a valuable, though not extensively characterized, building block for chemical synthesis. Its molecular structure combines the beneficial electronic properties of fluorine with the synthetic versatility of the nitro and methyl-substituted pyridine core. The synthetic pathways and data presented in this guide, derived from established chemical principles and analysis of its close isomers, provide a robust framework for researchers to utilize this compound in the development of novel molecules for the pharmaceutical and agrochemical industries.

References

-

PubChem. 6-Fluoro-2-methyl-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Fluoro-2-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis of 2-N-phenylamino-3-nitro-6-methylpyridine. Available at: [Link]

-

WIPO Patentscope. WO/2023/119308 NOVEL, SAFE, ECONOMICAL AND AN EFFICIENT PROCESS FOR PREPARATION OF 3-FLUORO-2-NITRO PYRIDINE OF FORMULA I. Available at: [Link]

-

MDPI. A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Available at: [Link]

-

National Center for Biotechnology Information. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

- Google Patents. Process for the preparation of fluorinated pyridines.

-

Royal Society of Chemistry. Preparation of nitropyridines by nitration of pyridines with nitric acid. Available at: [Link]

-

Chem-Impex. 2-Amino-6-methyl-3-nitropyridine. Available at: [Link]

-

J&K Scientific. 2-Fluoro-6-methyl-3-nitropyridine. Available at: [Link]

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]

Sources

- 1. 6-Fluoro-2-methyl-3-nitropyridine | C6H5FN2O2 | CID 12408185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Fluoro-2-methyl-6-nitropyridine | CymitQuimica [cymitquimica.com]

- 4. 54231-35-5|3-Fluoro-2-nitropyridine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Mechanistic Evaluation of 3-Fluoro-6-methyl-2-nitropyridine: A Technical Whitepaper

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the synthetic bottleneck of functionalizing highly electron-deficient heteroaromatics. The compound 3-fluoro-6-methyl-2-nitropyridine (CAS: 247077-46-9)[1] is a critical, highly sought-after fluorinated building block used in the development of kinase inhibitors and advanced agrochemicals.

This whitepaper provides an in-depth, self-validating technical guide to its synthesis, moving beyond basic recipes to explore the mechanistic causality and electronic factors that dictate the success of this transformation.

Strategic Disconnection: Amine Oxidation vs. Direct Nitration

When designing a synthetic route to 2-nitropyridines, chemists typically evaluate two primary pathways:

-

Direct Nitration : Utilizing mixed acids ( HNO3/H2SO4 ) on a pyridine N-oxide precursor.

-

Amine Oxidation : Direct oxidation of an exocyclic 2-amino group to a nitro group.

For 3-fluoro-6-methylpyridine, direct nitration is synthetically unviable. The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), which severely deactivates the pyridine ring toward electrophilic aromatic substitution. Even if N-oxidation is achieved, nitration requires forcing conditions that lead to poor regioselectivity and ring degradation.

Consequently, the optimal retrosynthetic strategy relies on the oxidation of the commercially available precursor 3-fluoro-6-methylpyridin-2-amine (CAS: 1211520-83-0)[2].

Mechanistic pathway highlighting pyridine N-protection and sequential amine oxidation.

Mechanistic Causality: Overcoming Electronic Deactivation

Oxidizing an aminopyridine to a nitropyridine presents a chemoselectivity challenge: how do we oxidize the exocyclic amine without forming the pyridine N-oxide?

Standard oxidants, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide alone, often fail with electron-deficient substrates or yield complex mixtures[3] (). The fluorine atom reduces the nucleophilicity of the C2-amine, rendering mild oxidants ineffective.

To overcome this, we utilize Peroxytrifluoroacetic acid (TFPAA) , generated in situ from Trifluoroacetic Anhydride (TFAA) and Hydrogen Peroxide ( H2O2 )[4] (). This reagent system is mechanistically elegant for two reasons:

-

Hyper-Electrophilicity : The strongly electron-withdrawing CF3 group makes TFPAA an exceptionally potent electrophilic oxygen-transfer agent, capable of oxidizing even highly deactivated amines.

-

In Situ Protection : The reaction generates Trifluoroacetic Acid (TFA) as a byproduct. TFA is sufficiently acidic to protonate the endocyclic pyridine nitrogen. This protonation completely deactivates the pyridine core toward N-oxidation, directing the oxidative power of TFPAA exclusively toward the primary amine, sequentially oxidizing it through a transient nitroso intermediate to the final nitro group.

Comparative Efficacy of Oxidation Systems

To justify the selection of TFPAA, the following table summarizes quantitative data comparing various oxidation methodologies for electron-deficient aminopyridines.

| Oxidation Method | Reagent System | Typical Yield | Chemoselectivity (Nitro vs. N-Oxide) | Scalability & Safety |

| TFPAA (Emmons Reagent) | H2O2 (50%) / TFAA / DCM | 75–85% | Excellent (Exclusively Nitro) | High; requires strict thermal control. |

| mCPBA Oxidation | mCPBA / DCE / Reflux | 30–40% | Poor (High N-Oxide byproduct) | Moderate; shock-sensitive byproducts. |

| Performic Acid | H2O2 / Formic Acid | 40–50% | Moderate (Incomplete oxidation) | Good; sluggish for deactivated amines. |

| Metal-Catalyzed | RuCl3 / NaIO4 | < 20% | Poor (Ring degradation) | Poor; expensive and low yielding. |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . At each critical juncture, an In-Process Control (IPC) or physical observation is embedded to guarantee that the reaction is proceeding safely and correctly.

Reagents Required:

-

3-Fluoro-6-methylpyridin-2-amine (1.0 eq, 10 mmol, 1.26 g)

-

Hydrogen Peroxide (50% aqueous solution, 4.0 eq, 40 mmol, 2.3 mL)

-

Trifluoroacetic Anhydride (TFAA) (5.0 eq, 50 mmol, 7.0 mL)

-

Dichloromethane (DCM) (Anhydrous, 40 mL)

Step-by-Step Methodology:

-

Oxidant Generation (Strict Thermal Control) :

-

Action: Suspend 50% H2O2 in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer. Cool the biphasic mixture to 0 °C using an ice-salt bath.

-

Action: Add TFAA dropwise over 30 minutes via an addition funnel.

-

Validation Check: The formation of TFPAA is highly exothermic. The internal temperature must not exceed 10 °C . If the temperature spikes, pause the addition immediately. A homogeneous, clear solution indicates complete formation of TFPAA.

-

-

Substrate Addition :

-

Action: Dissolve 3-fluoro-6-methylpyridin-2-amine in 20 mL of DCM. Add this solution dropwise to the oxidant mixture at 0 °C over 20 minutes.

-

Validation Check: Observe a transient deep green/blue coloration in the reaction mixture. This is a self-validating visual cue confirming the formation of the intermediate nitroso species[5].

-

-

Reaction Progression :

-

Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

-

Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The highly polar starting amine ( Rf≈0.1 ) must be completely consumed, replaced by a single, non-polar UV-active spot corresponding to the nitro product ( Rf≈0.6 ).

-

-

Quench & Safety Validation (Critical) :

-

Action: Cool the reaction to 0 °C and carefully add saturated aqueous Na2S2O3 (Sodium Thiosulfate) dropwise to destroy unreacted peroxides.

-

Validation Check: Dip a Starch-Iodide test paper into the aqueous layer. The paper must remain white. If it turns purple/black, residual peroxides are present; add more Na2S2O3 and stir until the test is strictly negative. Never concentrate peroxide-containing solutions.

-

-

Isolation and Purification :

-

Action: Neutralize the strongly acidic mixture by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~7).

-

Action: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Action: Purify the crude residue via a short silica gel plug (eluting with Hexanes/DCM 1:1) to yield 3-fluoro-6-methyl-2-nitropyridine as a pale yellow solid.

-

References

-

Title : Synthesis of Nitroarenes by Oxidation of Aryl Amines Source : Molecules (MDPI), 2022, 27(4), 1334. URL :[Link]

-

Title : Peroxytrifluoroacetic Acid. II. The Oxidation of Anilines to Nitrobenzenes Source : Journal of the American Chemical Society, 1954, 76(13), 3470-3472. URL :[Link]

-

Title : Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid Source : ACS Omega, 2019, 4(5), 9497–9505. URL :[Link]

-

Title : A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex Source : Tetrahedron Letters, 2000, 41(14), 2299-2302. URL :[Link]

Sources

- 1. 247077-46-9,3-Fluoro-6-methyl-2-nitropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-AMINO-3-FLUORO-6-METHYLPYRIDINE | 1211520-83-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

Structural and Synthetic Profiling of 3-Fluoro-6-methyl-2-nitropyridine: A Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of highly functionalized heterocyclic building blocks is paramount for the rapid generation of chemical diversity. 3-Fluoro-6-methyl-2-nitropyridine (CAS: 247077-46-9) represents a privileged, multi-functional scaffold. Its architecture offers a precisely tuned "push-pull" electronic system that enables highly regioselective nucleophilic aromatic substitution (SNAr), followed by chemoselective transformations. This whitepaper provides an in-depth mechanistic analysis of its reactivity, self-validating synthetic protocols, and its critical role in the development of advanced therapeutics, including kinase and protease inhibitors.

Electronic Architecture & Causality of Reactivity

The synthetic utility of 3-fluoro-6-methyl-2-nitropyridine is entirely dictated by its electronic topography. To effectively utilize this building block, one must understand the causality behind its reactivity:

-

The "Pull" (Electrophilic Activation): The C3 position is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects (-I, -M) of the adjacent 2-nitro group and the pyridine ring nitrogen.

-

The Leaving Group: Fluorine is significantly more electronegative than chlorine or bromine. This high electronegativity lowers the energy of the Meisenheimer complex transition state, making the 3-fluoro derivative exponentially more reactive and regioselective in SNAr reactions compared to its chloro-analogues[1].

-

The "Push" and Shield (Steric/Electronic Modulation): The 6-methyl group provides a mild inductive electron donation (+I), which slightly modulates the pKa of downstream derivatives. More importantly, it acts as a steric shield, completely suppressing off-target nucleophilic attack at the C6 position, ensuring pristine regioselectivity.

Figure 2: Electronic push-pull dynamics activating the C3 position for nucleophilic attack.

Physicochemical & Spectrometric Profiling

Robust in-process controls (IPCs) rely on accurate predictive data. Table 1 summarizes the core quantitative mass spectrometry parameters required for tracking the intact scaffold during early-stage synthesis.

Table 1: High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Data

| Parameter | Value | Analytical Significance |

|---|---|---|

| Molecular Formula | C₆H₅FN₂O₂ | Baseline for exact mass calculations[2]. |

| Monoisotopic Mass | 156.03351 Da | Crucial for HRMS identification[2]. |

| [M+H]⁺ Adduct m/z | 157.04079 | Primary ion observed in positive ESI[2]. |

| [M+H]⁺ Predicted CCS | 124.9 Ų | Ion mobility reference for structural conformation[2]. |

| [M-H]⁻ Adduct m/z | 155.02623 | Primary ion observed in negative ESI[2]. |

Spectroscopic Signatures for IPC

-

¹⁹F NMR: A distinct singlet (typically between -110 to -120 ppm, depending on solvent) serves as a primary marker. The disappearance of this peak is the definitive proof of successful SNAr.

-

FT-IR: The strong, symmetric N-O stretch at ~1350 cm⁻¹ and asymmetric stretch at ~1530 cm⁻¹ confirm the integrity of the nitro group during SNAr.

Self-Validating Synthetic Workflows

The true value of this scaffold lies in its ability to undergo sequential, predictable transformations. The protocols below are designed as self-validating systems, where the physical or spectroscopic output inherently proves the success of the chemical choice.

Figure 1: Self-validating synthetic workflow from fluoronitropyridine to imidazo[4,5-b]pyridine.

Protocol A: Regioselective SNAr with Nitrogen Nucleophiles

Objective: Displacement of the C3-fluorine with an aliphatic or heterocyclic amine. Methodology:

-

Dissolve 3-fluoro-6-methyl-2-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

-

Add the target amine nucleophile (e.g., cyclopropylamine, 1.2 eq) and a mild base such as K₂CO₃ or triethylamine (1.5 eq)[3].

-

Heat the reaction to 50°C for 1–2 hours[3].

Causality of Experimental Choice: DMF provides the high dielectric constant required to stabilize the charged Meisenheimer intermediate. A mild base is chosen over strong hydrides to prevent deprotonation of the mildly acidic 6-methyl protons. The strict temperature limit of 50°C is a deliberate kinetic control; exceeding this risks non-selective displacement of the nitro group itself[1]. Self-Validation: The system self-validates via LC-MS. The displacement of fluorine (-19 Da) by the amine yields a predictable mass shift (e.g., +40 Da for cyclopropylamine). A single UV peak confirms the 6-methyl group successfully sterically hindered any off-target attack.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduction of the SNAr intermediate to a 2,3-diaminopyridine derivative. Methodology:

-

Suspend the intermediate in an EtOH/H₂O (4:1) mixture.

-

Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 80°C for 2 hours.

-

Alternative: For highly scalable, metal-free downstream processing, continuous flow hydrogenation (e.g., H-Cube) using 10% Pd/C at 30°C and 1 mL/min flow rate can be employed[3].

Causality of Experimental Choice: The Fe/NH₄Cl system (Béchamp reduction) is specifically selected if the SNAr nucleophile contained halogens, as it is highly chemoselective and prevents unwanted dehalogenation[1]. If the molecule is halogen-free, flow hydrogenation is chosen for superior atom economy and safety[3]. Self-Validation: The starting nitroaromatic compound is a vibrant yellow/orange due to extended conjugation. As the reduction proceeds, this chromophore is destroyed, yielding a colorless product. This visual cue, combined with the complete disappearance of the N-O stretch (~1350 cm⁻¹) in FT-IR, self-validates the step.

Applications in Targeted Therapeutics

The 2,3-diamino-6-methylpyridine derivatives generated from Protocol B are direct precursors to highly valuable heterocycles. By treating the diamine with 1,1'-carbonyldiimidazole (CDI) in dioxane at 60°C, chemists can efficiently construct functionalized imidazo[4,5-b]pyridin-2(3H)-one scaffolds[3]. This specific bicyclic architecture is a cornerstone in the design of modern kinase inhibitors, providing essential hydrogen-bond donor/acceptor motifs for ATP-binding pocket engagement.

Furthermore, the intact fluoronitropyridine scaffold does not always have to be an intermediate; it can act as a therapeutic warhead. Recent screening of covalent inhibitors has demonstrated that electron-deficient aryl rings bearing a fluorine leaving group (such as fluoronitropyridines) can act as targeted covalent inhibitors. These molecules actively engage and covalently bind to catalytic cysteine residues in targets like the ubiquitin-specific protease 7 (USP7), causing significant destabilization of the target protein[4]. This highlights the scaffold's extreme versatility in both traditional reversible binding and modern targeted covalent inhibitor (TCI) design.

Sources

Spectroscopic Characterization of 3-Fluoro-6-methyl-2-nitropyridine: A Technical Guide for Researchers

Introduction

3-Fluoro-6-methyl-2-nitropyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The unique substitution pattern, featuring an electron-withdrawing nitro group, a halogen atom, and an electron-donating methyl group, creates a molecule with interesting electronic properties and potential for further functionalization. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for predicting its reactivity in various chemical transformations.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluoro-6-methyl-2-nitropyridine. Due to the limited availability of published experimental data for this specific isomer, this guide leverages high-quality spectroscopic predictions and corroborates them with experimental data from structurally analogous compounds. This approach provides a robust and scientifically-grounded framework for researchers working with this and similar molecules.

Molecular Structure and Spectroscopic Overview

The structure of 3-Fluoro-6-methyl-2-nitropyridine is presented below. The strategic placement of the substituents on the pyridine ring dictates its chemical and spectroscopic behavior.

Figure 1: Molecular structure of 3-Fluoro-6-methyl-2-nitropyridine.

A summary of the predicted key spectroscopic data is provided in the table below for quick reference.

| Spectroscopic Technique | Predicted Key Data |

| ¹H NMR | Aromatic protons: δ 7.5-8.5 ppm, Methyl protons: δ ~2.6 ppm |

| ¹³C NMR | Aromatic carbons: δ 120-160 ppm, Methyl carbon: δ ~20 ppm |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Aliph. C-H), ~1600, 1480 cm⁻¹ (C=C/C=N), ~1530 cm⁻¹ (asym. NO₂), ~1350 cm⁻¹ (sym. NO₂), ~1250 cm⁻¹ (C-F) |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 156, Key Fragments: m/z 140 ([M-O]⁺), 126 ([M-NO]⁺), 110 ([M-NO₂]⁺), 96 ([M-NO₂-CH₃+H]⁺) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds.[1] The predicted ¹H and ¹³C NMR spectra of 3-Fluoro-6-methyl-2-nitropyridine are detailed below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals in the aromatic region and one in the aliphatic region. The electron-withdrawing nitro group and the electronegative fluorine atom will significantly deshield the adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ³J(H4-H5) = ~8.0, ⁴J(H4-F) = ~4.0 |

| H-5 | 7.6 - 7.8 | Doublet (d) | ³J(H5-H4) = ~8.0 |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | - |

-

H-4: This proton is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the adjacent nitro group and coupling to both H-5 and the fluorine at position 3.

-

H-5: This proton is ortho to the methyl group and meta to the fluorine and nitro groups, thus appearing at a relatively lower chemical shift compared to H-4.

-

-CH₃: The methyl group protons will appear as a singlet in the typical range for a methyl group attached to an aromatic ring.

The predicted chemical shifts are in line with experimental data for similar substituted pyridines. For instance, the aromatic protons of 3-fluoro-2-nitropyridine resonate between δ 7.7 and 8.5 ppm.[2][3][4][5][6]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atoms attached to the electronegative fluorine and nitro groups are expected to show significant shifts and, in the case of C-3, a large one-bond C-F coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-2 | 150 - 155 | Small (²JCF) |

| C-3 | 155 - 160 | Large (¹JCF ≈ 240-260 Hz) |

| C-4 | 135 - 140 | Small (²JCF) |

| C-5 | 120 - 125 | Small (³JCF) |

| C-6 | 158 - 162 | - |

| -CH₃ | 18 - 22 | - |

-

C-2 and C-6: These carbons are adjacent to the ring nitrogen and are expected to be significantly deshielded.

-

C-3: The direct attachment to the highly electronegative fluorine atom will cause a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant.

-

C-4 and C-5: These carbons will resonate at more moderate chemical shifts.

-

-CH₃: The methyl carbon will appear in the typical aliphatic region.

Figure 2: Predicted key 2D NMR correlations for 3-Fluoro-6-methyl-2-nitropyridine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| ~1600, ~1480 | Pyridine ring C=C and C=N stretches | Medium to Strong |

| ~1530 | Asymmetric NO₂ stretch | Strong |

| ~1350 | Symmetric NO₂ stretch | Strong |

| ~1250 | C-F stretch | Strong |

The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ is highly characteristic of the nitro group. The C-F stretching vibration typically appears as a strong band in the 1300-1200 cm⁻¹ region. The aromatic and aliphatic C-H stretches and the pyridine ring vibrations are also expected in their usual regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-Fluoro-6-methyl-2-nitropyridine (Molecular Formula: C₆H₅FN₂O₂, Molecular Weight: 156.12 g/mol ), the following is predicted under Electron Ionization (EI).

| Predicted m/z | Proposed Fragment Ion | Formula |

| 156 | Molecular Ion [M]⁺ | [C₆H₅FN₂O₂]⁺ |

| 140 | [M - O]⁺ | [C₆H₅FN₂O]⁺ |

| 126 | [M - NO]⁺ | [C₆H₅FN₂]⁺ |

| 110 | [M - NO₂]⁺ | [C₆H₅F]⁺ |

| 96 | [M - NO₂ - CH₃ + H]⁺ or [M - NO₂ - N]⁺ | [C₅H₄F]⁺ or [C₆H₅F-N]⁺ |

The fragmentation is expected to be initiated by the loss of atoms from the nitro group, which is a common fragmentation pathway for nitroaromatic compounds.

Figure 3: Proposed mass spectrometry fragmentation pathway for 3-Fluoro-6-methyl-2-nitropyridine.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like 3-Fluoro-6-methyl-2-nitropyridine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[7]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition (optional but recommended): Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in definitive assignments.[8]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR-ATR Spectroscopy Protocol

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[9]

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[10][11][12]

-

Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).

-

GC Method:

-

Injector Temperature: ~250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

-

Source Temperature: ~230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the compound.

Figure 4: General experimental workflow for spectroscopic analysis.

References

-

Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. ACS Publications. Retrieved March 11, 2026, from [Link]

-

Sample preparation GC-MS. SCION Instruments. Retrieved March 11, 2026, from [Link]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Retrieved March 11, 2026, from [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Retrieved March 11, 2026, from [Link]

-

7: FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. KNUST. Retrieved March 11, 2026, from [Link]

-

The solid- and solution-state structures of 2-nitrosopyridine and its 3- and 4-methyl derivatives. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved March 11, 2026, from [Link]

-

GC-MS procedure and background. University of Missouri-St. Louis. Retrieved March 11, 2026, from [Link]

-

GC-MS of Generic Organic Compounds. University of Wisconsin-River Falls. Retrieved March 11, 2026, from [Link]

-

3-Fluoro-2-nitropyridine. PubChem. Retrieved March 11, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved March 11, 2026, from [Link]

-

NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Retrieved March 11, 2026, from [Link]

-

GC-MS Sample Preparation. Organomation. Retrieved March 11, 2026, from [Link]

-

Supplementary Information. University of California, Berkeley. Retrieved March 11, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 11, 2026, from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. Retrieved March 11, 2026, from [Link]

-

3-Fluoro-2-nitro-pyridine CAS 54231-35-5. Watson International. Retrieved March 11, 2026, from [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Retrieved March 11, 2026, from [Link]

-

Pyridine, 2-methyl-. NIST WebBook. Retrieved March 11, 2026, from [Link]

-

Pyridine, 2-methyl-. NIST WebBook. Retrieved March 11, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved March 11, 2026, from [Link]

-

6-Fluoro-2-methyl-3-nitropyridine. PubChem. Retrieved March 11, 2026, from [Link]

-

¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Retrieved March 11, 2026, from [Link]

-

CASCADE-2.0: Real Time Prediction of ¹³C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. Retrieved March 11, 2026, from [Link]

-

Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. Retrieved March 11, 2026, from [Link]

-

A new program to ¹³C NMR spectrum prediction based on tridimensional models. ResearchGate. Retrieved March 11, 2026, from [Link]

-

Crystal Structure, Spectroscopic, and Theoretical Studies of 2-Methylamino-6-Methyl-4-Nitropyridine N-oxide. Vrije Universiteit Amsterdam - VU Research Portal. Retrieved March 11, 2026, from [Link]

-

mass spectra - fragmentation patterns. Chemguide. Retrieved March 11, 2026, from [Link]

-

Aom2s for mass spectrometry oligonucleotide analysis. The ISIC- EPFL mstoolbox. Retrieved March 11, 2026, from [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Retrieved March 11, 2026, from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved March 11, 2026, from [Link]

-

Complex NMR experiments: 2D, selective, etc.. University of Rochester. Retrieved March 11, 2026, from [Link]

-

Predict ¹H NMR. NMRDB.org. Retrieved March 11, 2026, from [Link]

-

Predict ¹³C carbon NMR spectra. NMRDB.org. Retrieved March 11, 2026, from [Link]

-

NMR Predictor Guide: Which Type Is Best for You?. Chemaxon. Retrieved March 11, 2026, from [Link]

-

How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal for Science and Engineering in Materials. Retrieved March 11, 2026, from [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 452450050 [thermofisher.com]

- 3. 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 54231-35-5|3-Fluoro-2-nitropyridine|BLD Pharm [bldpharm.com]

- 5. 3-Fluoro-2-nitropyridine | 54231-35-5 [m.chemicalbook.com]

- 6. watson-int.com [watson-int.com]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. scioninstruments.com [scioninstruments.com]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. shawnee.edu [shawnee.edu]

Introduction: The Nitro Group as a Linchpin in Pyridine Chemistry

An In-depth Technical Guide to the Reactivity of the Nitro Group in Nitropyridines

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

The pyridine ring is a privileged structural motif, forming the core of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] In its native state, the pyridine ring is electron-deficient, a characteristic that governs its reactivity. The introduction of a nitro (NO₂) group fundamentally alters the electronic landscape of the ring, serving as a powerful and versatile synthetic handle. The strong electron-withdrawing nature of the nitro group further deactivates the ring towards electrophilic substitution but, critically, unlocks its potential for facile nucleophilic aromatic substitution (SNAr).[1][3][4]

This dual nature makes nitropyridines exceptionally valuable intermediates. The nitro group not only activates the ring for the introduction of a wide array of nucleophiles but can also be readily reduced to the corresponding amino group—a cornerstone functional group in medicinal chemistry.[1][5] A comprehensive understanding of these reactivity patterns is therefore essential for any scientist aiming to leverage nitropyridines for the efficient synthesis of complex, high-value molecules. This guide provides an in-depth exploration of the key transformations of nitropyridines, grounded in mechanistic principles and illustrated with field-proven experimental protocols.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) - Activating the Pyridine Core

The presence of a nitro group renders the already electron-poor pyridine ring highly susceptible to attack by nucleophiles. This activation is the foundation of SNAr reactions on nitropyridines, a cornerstone of modern synthetic chemistry.[6]

Core Principles and Mechanism

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[1][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the ring, typically one bearing a suitable leaving group. This step, usually rate-determining, breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Aromaticity Restoration: In the second, faster step, the leaving group is expelled, restoring the aromaticity of the pyridine ring and yielding the final substituted product.[1]

The key to the reaction's facility is the stabilization of the Meisenheimer complex. The nitro group provides profound stabilization by delocalizing the negative charge onto its oxygen atoms through resonance, especially when positioned ortho or para to the site of attack.[6]

Application 1: Displacement of Halogen Leaving Groups

The most common application of SNAr on nitropyridines is the displacement of a halide. The reaction is highly efficient when the halide is positioned ortho or para to the activating nitro group.[6]

This protocol describes the reaction of 2-chloro-5-nitropyridine with a primary amine, a typical SNAr transformation. The choice of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Methodology:

-

Vessel Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile.

-

Reagent Addition: Add benzylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).[6]

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 80-82°C for ethanol) and maintain for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is completely consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]

Application 2: Direct Displacement of the Nitro Group

More than just an activating group, the nitro group itself can act as a leaving group, particularly in reactions with potent nucleophiles. This reactivity is significant as it allows for direct functionalization at positions that may not bear other suitable leaving groups.[5] This is especially prevalent in pyridine N-oxides, where the ring is highly electron-deficient.[8][9][10][11][12]

This protocol illustrates the displacement of the nitro group from 4-nitropyridine-N-oxide using concentrated hydrochloric acid. The N-oxide group makes the C4 position exceptionally electron-poor, facilitating the attack by the chloride ion.

Methodology:

-

Vessel Setup: In a sealed tube or a flask equipped for high-temperature reflux, place 4-nitropyridine-N-oxide (1.0 eq).

-

Reagent Addition: Add concentrated aqueous hydrochloric acid (a significant excess).

-

Reaction Conditions: Heat the solution under reflux (approx. 110°C) for several hours (e.g., 24 hours) or in a sealed tube at a higher temperature (e.g., 160°C).[10]

-

Monitoring: Progress can be monitored by taking small aliquots, neutralizing, extracting, and analyzing by TLC or LC-MS.

-

Workup: After cooling, carefully neutralize the reaction mixture with a base such as sodium carbonate or sodium hydroxide solution until the solution is basic.

-

Isolation: The product can be isolated by extraction with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then dried and concentrated to afford the product. A yield of ~80% can be expected.[10]

Quantitative Data Summary for SNAr Reactions

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Morpholine | K₂CO₃, MeCN, 50°C, 18h | 3-Morpholino-2-nitropyridine | - | [1] |

| 2-Chloro-5-nitropyridine | Benzylamine | Et₃N, EtOH, Reflux, 2-4h | N-Benzyl-5-nitro-pyridin-2-amine | High | [6] |

| 4-Nitropyridine-N-oxide | Conc. HCl | Reflux, 24h | 4-Chloropyridine-N-oxide | ~80% | [10] |

| 3-Bromo-5-nitropyridine | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 90°C | 3-Nitro-5-phenylpyridine | ~90% | [5] |

Chapter 2: Reduction of the Nitro Group - A Gateway to Aminopyridines

The transformation of a nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines. The resulting aminopyridines are critical building blocks and key pharmacophores in a vast number of bioactive molecules and approved drugs.[1][2][13]

Method 1: Metal-Acid Reductions

The reduction of nitroarenes using a metal in acidic media is a classic, robust, and cost-effective method. The choice of acid can influence the reaction rate and final yield.[14]

This protocol details the simultaneous reduction of the nitro group and the N-oxide functionality. Using sulfuric acid is noted to be slower than HCl but can provide a better yield of the desired 4-aminopyridine.[1][14]

Methodology:

-

Reagent Setup: In a reaction vessel, prepare a 25-30% aqueous solution of sulfuric acid. With vigorous stirring, add iron powder (excess, e.g., 3-5 eq) to the solution.

-

Substrate Addition: Add 4-nitropyridine-N-oxide (1.0 eq) portion-wise to the stirred mixture. The reaction is exothermic and may require an ice bath to maintain control and keep the temperature below 50-60°C.

-

Reaction: After the addition is complete, continue stirring the mixture. The reaction can be heated gently (e.g., to 60-70°C) to ensure completion. Monitor by TLC until the starting material has been consumed.

-

Workup: Cool the reaction mixture and carefully neutralize it with a saturated sodium carbonate solution or concentrated ammonia until the solution is basic (pH 8-9). Be cautious of foaming.[14][15]

-

Isolation: Filter the mixture through a pad of Celite to remove the iron salts. The filtrate can be concentrated, and the product extracted with a suitable organic solvent like ethyl acetate or continuously with diethyl ether.[14][16] The combined organic layers are dried and concentrated to give 4-aminopyridine, which can be purified by recrystallization or sublimation.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a very clean and efficient method for nitro group reduction, often providing high yields with simple workup procedures. Its primary drawback is the potential for the reduction of other sensitive functional groups (e.g., alkenes, alkynes, some protecting groups).

This protocol provides a general framework for the reduction of a nitropyridine using palladium on carbon (Pd/C), a widely used catalyst.

Methodology:

-

Vessel Setup: To a hydrogenation flask or a Parr shaker vessel, add the nitropyridine substrate (1.0 eq) and a solvent such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). The catalyst should be handled with care as it can be pyrophoric.

-

Hydrogenation: Seal the vessel, purge it with nitrogen or argon, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure (using a balloon of H₂) or under higher pressure in a specialized apparatus.

-

Reaction: Stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction is typically run at room temperature for several hours to overnight.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of an aliquot.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the aminopyridine product, which is often pure enough for subsequent steps.

Comparison of Reduction Methodologies

| Method | Reagents | Advantages | Disadvantages | Functional Group Tolerance |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High yields, clean reaction, simple workup | Reduces other groups (alkenes, alkynes), catalyst can be pyrophoric | Poor for unsaturated C-C bonds, some benzyl ethers |

| Metal-Acid | Fe/HCl, Fe/H₂SO₄, SnCl₂/HCl | Cost-effective, robust, scalable | Harsh acidic conditions, stoichiometric metal waste | Good for many groups, but sensitive to acid-labile functionalities |

| Hydrosulfite Reduction | Na₂S₂O₄ | Mild conditions, can be selective | Can require large excess, aqueous workup | Good for many sensitive groups |

Chapter 3: A Note on the Synthesis of Nitropyridines

The preparation of nitropyridine starting materials is not always trivial. Unlike benzene, the direct electrophilic nitration of pyridine is notoriously difficult. The pyridine nitrogen is basic and becomes protonated under the strongly acidic conditions of nitration, forming a highly deactivated pyridinium ion.[15][17][18][19] This necessitates indirect strategies.

The most common and effective approach for synthesizing 4-nitropyridines involves a two-step sequence:

-

N-Oxidation: Pyridine is first oxidized to pyridine-N-oxide using an oxidant like hydrogen peroxide or m-CPBA.[15][20]

-

Nitration: The N-oxide group activates the pyridine ring, particularly at the 4-position, allowing for efficient nitration with a mixture of nitric and sulfuric acid.[15][21]

-

Deoxygenation: The resulting 4-nitropyridine-N-oxide is then deoxygenated, typically using PCl₃ or PBr₃, to afford the target 4-nitropyridine.[15][20][21]

For 3-nitropyridines, alternative methods such as nitration with dinitrogen pentoxide (Bakke's synthesis) or using nitric acid in trifluoroacetic anhydride are often employed to achieve better yields.[17][18][22]

Conclusion

The nitro group is a powerful and versatile functional handle in pyridine chemistry. Its strong electron-withdrawing character fundamentally alters the ring's reactivity, enabling facile nucleophilic aromatic substitution reactions that are otherwise difficult to achieve.[1] Furthermore, the nitro group itself serves as a synthetic precursor to the invaluable amino group, a cornerstone of medicinal chemistry.[1][2] A thorough understanding of these reactivity patterns, reaction conditions, and experimental procedures is essential for researchers and scientists aiming to leverage nitropyridines for the efficient synthesis of complex, high-value molecules in drug discovery and development.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC, NIH. [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

The reaction of 3-nitropyridine with sulfite ions; a pathway to 2,5-disubstituted pyridines. RSC Publishing. [Link]

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]

-

In the reaction to be performed in the lab, does the nitro group on the pyridine ring make the ring more. Brainly. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

-

REACTIONS OF 2-NITRO AND 5-NITRO PYRIDINE COMPOUNDS. ProQuest. [Link]

-

Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Wiley Online Library. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Ukrainica Bioorganica Acta. [Link]

-

Preparation and Reactions of 2-Nitropyridine-1-oxides. ACS Publications. [Link]

-

Nitropyridines: Synthesis and reactions. Semantic Scholar. [Link]

-

NITROPYRIDINES. 2*. HANTZSCH SYNTHESIS OF NITRO-... : Chemistry of Heterocyclic Compounds. Ovid. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

- Method of reducing aromatic nitro compounds.

-

reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS.org. [Link]

-

Selective vicarious nucleophilic amination of 3-nitropyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

Synthesis of 4-nitropyridine | Reactions of Pyridine | Heterocyclic Compounds. YouTube. [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

-

(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Wiley Online Library. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link]

-

Pyridine. Wikipedia. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

meta‐Selective C−H Functionalization of Pyridines. Scilit. [Link]

-

Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. ResearchGate. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brainly.com [brainly.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencemadness.org [sciencemadness.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.org [mdpi.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Pyridine - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. semanticscholar.org [semanticscholar.org]

A Technical Guide for Researchers: The Transformative Role of Fluorine in Pyridine Chemistry

Executive Summary